molecular formula C10H10BrFO2 B6156854 2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid CAS No. 1314723-91-5

2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B6156854
CAS No.: 1314723-91-5
M. Wt: 261.1
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Description

2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the propanoic acid group. One common method involves the use of 3-bromo-4-fluorobenzene as the starting material. This compound can be reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride to introduce the methyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the substituents introduced, various substituted phenylpropanoic acids can be obtained.

    Oxidation Products: Carboxylates or ketones can be formed.

    Reduction Products: Alcohols or alkanes can be obtained.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The bromine and fluorine atoms can enhance the binding affinity of the compound to its molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methylpropanoic acid moiety also adds to its distinct properties, making it a valuable compound for various applications .

Properties

CAS No.

1314723-91-5

Molecular Formula

C10H10BrFO2

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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